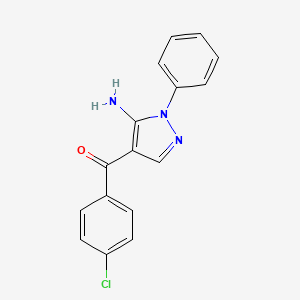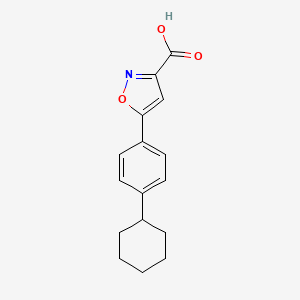
1-(Phenylpyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylpyridin-4-ylmethyl)piperazine (1-PPP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 72-74°C. 1-PPP is a versatile compound that has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Scientific Research Applications
1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a building block in the synthesis of a variety of compounds, including beta-lactams, pyridines, and heterocycles. It has also been used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a ligand in coordination chemistry, such as in the synthesis of lanthanide complexes.
Mechanism of Action
1-(Phenylpyridin-4-ylmethyl)piperazine is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, 1-(Phenylpyridin-4-ylmethyl)piperazine may interact with other molecules in the active site, such as cofactors, to further inhibit the enzyme's activity.
Biochemical and Physiological Effects
1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase.
Advantages and Limitations for Lab Experiments
1-(Phenylpyridin-4-ylmethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 72-74°C and a low solubility in water. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. The main limitation of 1-(Phenylpyridin-4-ylmethyl)piperazine is that it is a relatively expensive compound, which may make it difficult to obtain in large quantities.
Future Directions
1-(Phenylpyridin-4-ylmethyl)piperazine has numerous potential applications in scientific research. It could be used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. Additionally, it has potential applications in drug design, as it could be used to design inhibitors of enzymes involved in carbohydrate and lipid metabolism. Furthermore, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used in the synthesis of new compounds, such as beta-lactams and pyridines, as well as in the synthesis of lanthanide complexes. Finally, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used to study the structure and function of enzymes, as it binds to the active site of the enzyme and blocks the binding of the substrate.
Synthesis Methods
1-(Phenylpyridin-4-ylmethyl)piperazine can be synthesized by the reaction of 4-pyridin-2-ylmethylpiperazine with phenyl chloroformate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction yields 1-(Phenylpyridin-4-ylmethyl)piperazine in a yield of approximately 70%.
properties
IUPAC Name |
1-[phenyl(pyridin-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYEGULHTYSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407677 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
CAS RN |
104523-21-9 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


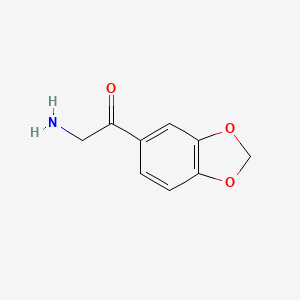
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
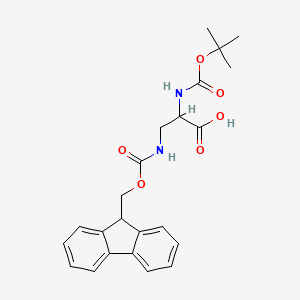

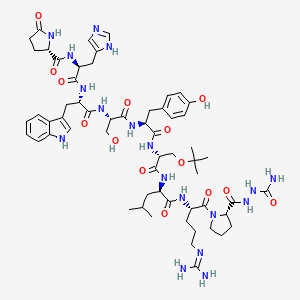

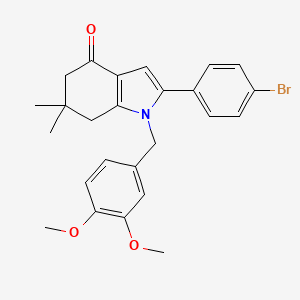
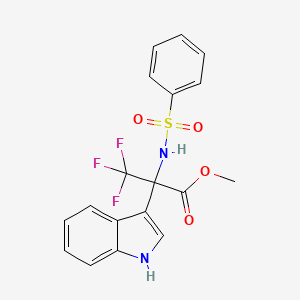
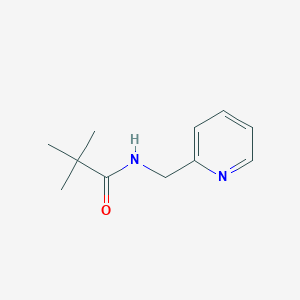
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
